ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate: is a complex organic compound with an intriguing structure. Let’s break it down:
Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It imparts lipophilicity and solubility properties to the compound.
Thiazole ring: The thiazole ring (1,3-thiazole) is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It contributes to the compound’s aromaticity and reactivity.
Indole moiety: The indole fragment (5-methyl-1H-indol-1-yl) is a bicyclic aromatic system found in various natural products and pharmaceuticals. It plays a crucial role in biological processes.
Carboxylate group (-COOEt): The carboxylate group provides acidity and participates in chemical reactions.
Preparation Methods
The synthetic routes for this compound involve several steps, including condensation reactions, cyclizations, and esterifications. Unfortunately, specific industrial production methods are not widely documented. researchers have explored various strategies to synthesize related indole derivatives .
Chemical Reactions Analysis
Reactions: Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo diverse reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the ester group yields the corresponding alcohol.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel synthetic methods.
Biology and Medicine: Its indole moiety suggests potential bioactivity. Investigations focus on anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Applications in drug development, agrochemicals, and materials science are explored.
Mechanism of Action
- The compound’s mechanism likely involves interactions with cellular targets, possibly through its indole moiety. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as tryprostatin A and 2-amino-7-hydroxy-4-(1H-indol-3-yl)-4H-chromene-3-carbonitrile, share structural features
Uniqueness: Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate’s combination of indole, thiazole, and ester functionalities sets it apart.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[3-(5-methylindol-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-13(3)20-19(26-17)21-16(23)8-10-22-9-7-14-11-12(2)5-6-15(14)22/h5-7,9,11H,4,8,10H2,1-3H3,(H,20,21,23) |
InChI Key |
CXRMURGUMTYQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)C)C |
Origin of Product |
United States |
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